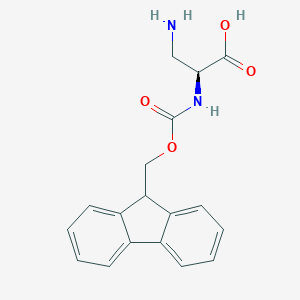

Fmoc-Dap-OH

Descripción general

Descripción

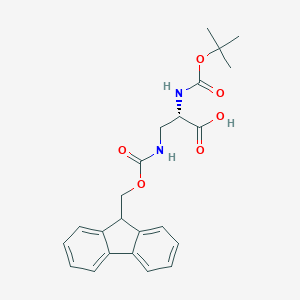

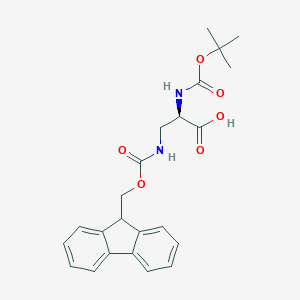

Fmoc-Dap-OH, also known as Nα-Fmoc-L-2,3-diaminopropionic acid, is an organic compound with the chemical formula C18H18N2O4 . It is a solid substance that appears as white crystalline powder . Fmoc-Dap-OH is used in the medical field as an effective amine oxidase inhibitor, which can be used to treat cardiovascular diseases and improve cardiac function .

Molecular Structure Analysis

The molecular weight of Fmoc-Dap-OH is 326.35 . The SMILES string of Fmoc-Dap-OH is NC [C@H] (NC (=O)OCC1c2ccccc2-c3ccccc13)C (O)=O .

Chemical Reactions Analysis

Fmoc-Dap-OH serves as an amino acid building block for introducing alkyne functions into peptide sequences by standard Fmoc/tBu protocols . The alkyne residue can be engaged for copper catalyzed click reaction with organic azides or with tetrazines for copper-free conjugations .

Physical And Chemical Properties Analysis

Fmoc-Dap-OH is a solid substance that appears as white crystalline powder . The density of Fmoc-Dap-OH is predicted to be 1.324±0.06 g/cm3, and the boiling point is predicted to be 579.5±50.0 °C .

Aplicaciones Científicas De Investigación

Fmoc-Dap-OH is used as a building block in the synthesis of protected 2,3-l-Diaminopropanoic Acid (l-Dap) methyl esters, which have potential applications in peptide synthesis (Temperini et al., 2020).

It is involved in the practical and efficient synthesis of orthogonally protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab), which are important for peptide modifications (Rao et al., 2006).

In peptide nucleic acid (PNA) oligomerization, Fmoc-Dap-OH plays a role, particularly in the development of Boc-protected PNA monomers (St Amant & Hudson, 2012).

The compound is utilized in the development of peptide- and amino-acid-based nanotechnology for biomedical applications, such as in the creation of antibacterial composite materials (Schnaider et al., 2019).

It has applications in the development of supramolecular hydrogels based on fluorenylmethoxycarbonyl (Fmoc) functionalized amino acids, which are widely used in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Fmoc-Dap-OH is crucial in the synthesis and stabilization of fluorescent few-atom silver nanoclusters within hydrogel matrices, highlighting its role in the development of novel fluorescent materials (Roy & Banerjee, 2011).

Its role in the synthesis of Fmoc-modified amino acids and short peptides is significant, especially in the fabrication of functional materials with applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Safety And Hazards

Direcciones Futuras

Fmoc-Dap-OH has potential applications in the field of biomedicine. For instance, Fmoc-derivatives of a series of peptides were found to form hydrogels, which could be used as potential materials for tissue engineering . The development and use of this Nα-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

Propiedades

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dap-OH | |

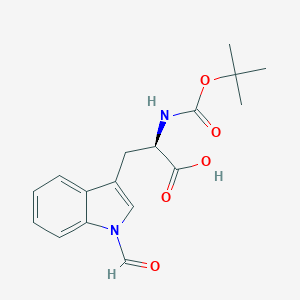

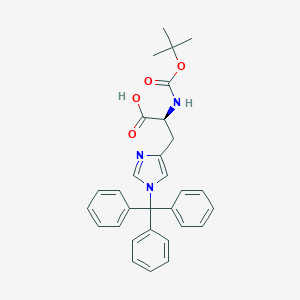

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

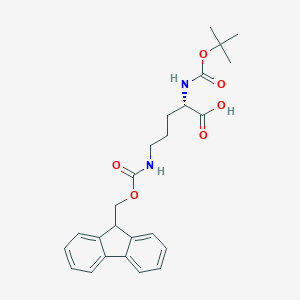

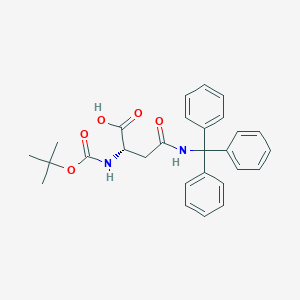

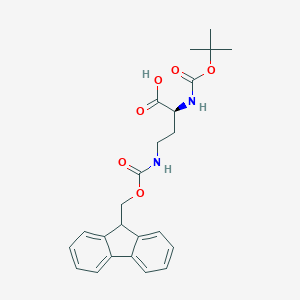

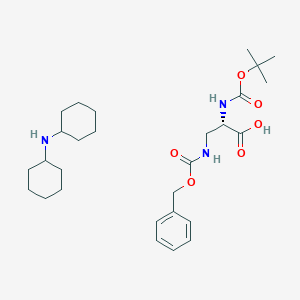

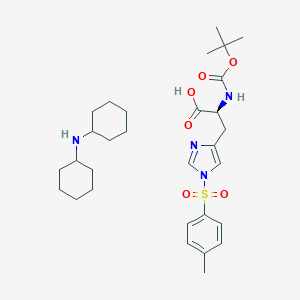

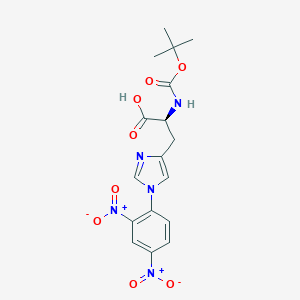

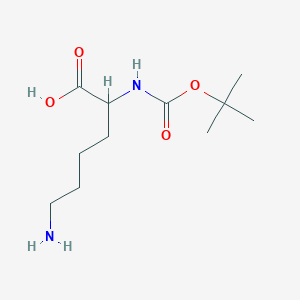

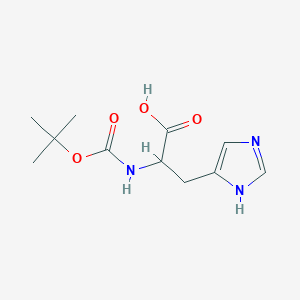

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.